Cas no 2314-36-5 (3,5-Dichloro-4-hydroxybenzaldehyde)
3,5-Dichloro-4-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloro-4-hydroxybenzaldehyde
- Benzaldehyde,3,5-dichloro-4-hydroxy-
- 2,6-Dichloro-4-formylphenol
- 3,5-Dichlor-4-hydroxy-benzaldehyd
- 3,5-dichloro-4hydroxybenzaldehyde
- 4-hydroxy-3,5-dichlorobenzaldehyde
- NSC 31590
- Nipaguard DCHB 30
- Benzaldehyde, 3,5-dichloro-4-hydroxy-
- 3,5-Dichloro-4-hydroxy-benzaldehyde
- LIYGCLJYTHRBQV-UHFFFAOYSA-N
- NSC31590
- ZERO/005667
- Benzaldehyde,5-dichloro-4-hydroxy-
- SBB013572
- STK198692
- BBL023176
- VZ25722
- RP03746
- AM82978
- EN300-307613
- MFCD00017605
- DS-16729
- 2314-36-5
- DTXSID20177708
- 3,5-dichloro-4-hydroxybenzaldehyde, AldrichCPR
- Z57313907
- NSC-31590
- W-206814
- 1-formyl-3,5-dichloro-4-hydroxy-benzene
- AKOS000291227
- FT-0614541
- A816587
- AH-487/13096001
- 2-MERCAPTO-5-SULFONYL-BENZIMIDAZOLE,POTASSIUMSALT
- Benzaldehyde, 3,?5-?dichloro-?4-?hydroxy-
- CS-W006820
- NCGC00340803-01
- AB01333405-02
- SY018866
- SCHEMBL574999
- DTXCID40100199
-
- MDL: MFCD00017605
- Inchi: 1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
- InChI Key: LIYGCLJYTHRBQV-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=O)C=C(C=1O)Cl
Computed Properties
- Exact Mass: 189.95900
- Monoisotopic Mass: 189.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.547±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 157 ºC
- Boiling Point: 256.7±35.0 ºC (760 Torr),
- Flash Point: 109.0±25.9 ºC,
- Refractive Index: 1.643
- Solubility: Very slightly soluble (0.16 g/l) (25 º C),
- PSA: 37.30000
- LogP: 2.51150
3,5-Dichloro-4-hydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3,5-Dichloro-4-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065155-1g |
3,5-Dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 065155-5g |
3,5-Dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 97% | 5g |
£75.00 | 2022-03-01 | |
| Fluorochem | 065155-10g |
3,5-Dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 97% | 10g |
£145.00 | 2022-03-01 | |
| Fluorochem | 065155-25g |
3,5-Dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 97% | 25g |
£310.00 | 2022-03-01 | |
| Chemenu | CM100453-5g |
3,5-dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 95+% | 5g |
$131 | 2021-06-17 | |
| Chemenu | CM100453-10g |
3,5-dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 95+% | 10g |
$197 | 2021-06-17 | |
| Chemenu | CM100453-25g |
3,5-dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 95+% | 25g |
$355 | 2021-06-17 | |
| TRC | D438693-50mg |
3,5-Dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 50mg |
45.00 | 2021-08-14 | ||
| TRC | D438693-100mg |
3,5-Dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 100mg |
60.00 | 2021-08-14 | ||
| TRC | D438693-500mg |
3,5-Dichloro-4-hydroxybenzaldehyde |
2314-36-5 | 500mg |
90.00 | 2021-08-14 |
3,5-Dichloro-4-hydroxybenzaldehyde Suppliers
3,5-Dichloro-4-hydroxybenzaldehyde Related Literature
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1. CLXVI.—The action of sulphuryl chloride on organic substances. Part IIThomas Harold Durrans J. Chem. Soc. Trans. 1923 123 1424
Additional information on 3,5-Dichloro-4-hydroxybenzaldehyde
3,5-Dichloro-4-hydroxybenzaldehyde (CAS No. 2314-36-5): An Overview of Its Properties, Applications, and Recent Research
3,5-Dichloro-4-hydroxybenzaldehyde (CAS No. 2314-36-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and a hydroxyl group attached to a benzaldehyde framework. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable reagent in various scientific applications.
The chemical formula of 3,5-Dichloro-4-hydroxybenzaldehyde is C7H4Cl2O2. It is a white to off-white crystalline solid with a molecular weight of 191.01 g/mol. The compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics make it suitable for use in a wide range of experimental conditions and formulations.
In terms of its physical properties, 3,5-Dichloro-4-hydroxybenzaldehyde has a melting point of approximately 168-170°C. Its stability under various conditions is an important factor in its utility as a reagent. The compound is stable at room temperature and can be stored under standard laboratory conditions without significant degradation. However, it is recommended to protect it from moisture and light to maintain its integrity over extended periods.
The biological activity of 3,5-Dichloro-4-hydroxybenzaldehyde has been the subject of numerous studies. One of the key areas of research has been its potential as an antioxidant and anti-inflammatory agent. Recent studies have shown that this compound exhibits strong antioxidant properties, which can help protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). This property makes it a promising candidate for use in the development of therapeutic agents for various diseases associated with oxidative stress.
In addition to its antioxidant activity, 3,5-Dichloro-4-hydroxybenzaldehyde has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have potential applications in the treatment of inflammatory disorders such as arthritis and other autoimmune diseases.
The pharmacological properties of 3,5-Dichloro-4-hydroxybenzaldehyde have also been explored in preclinical studies. Research has shown that the compound can cross the blood-brain barrier (BBB), which is a critical factor for its potential use in central nervous system (CNS) disorders. This property has led to investigations into its neuroprotective effects. Studies have indicated that 3,5-Dichloro-4-hydroxybenzaldehyde can reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Beyond its therapeutic potential, 3,5-Dichloro-4-hydroxybenzaldehyde has found applications in other areas of scientific research. For instance, it is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique chemical structure makes it an excellent starting material for the preparation of derivatives with enhanced biological activities or improved pharmacokinetic properties.
In the field of materials science, 3,5-Dichloro-4-hydroxybenzaldehyde has been utilized in the development of functional materials such as polymers and coatings. Its ability to form stable complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery systems.
The environmental impact of 3,5-Dichloro-4-hydroxybenzaldehyde is another area of interest. Studies have shown that the compound can be biodegraded by certain microorganisms under specific conditions. This biodegradability is an important consideration for its use in industrial processes and waste management practices.
In conclusion, 3,5-Dichloro-4-hydroxybenzaldehyde (CAS No. 2314-36-5) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, pharmaceutical research, materials science, and environmental science. Its unique chemical structure and biological properties make it a valuable reagent for both fundamental research and practical applications. Ongoing research continues to uncover new insights into its potential uses and benefits across various scientific disciplines.
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